molecular formula C8H8ClIN4 B3059469 6-Chloro-2-iodo-9-isopropyl-9H-purine CAS No. 207220-30-2

6-Chloro-2-iodo-9-isopropyl-9H-purine

Cat. No. B3059469
M. Wt: 322.53 g/mol
InChI Key: QDWXVKPYLBNGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927281B2

Procedure details

6-chloro-9-isopropyl-9H-purin-2-amine (2.68 g, 12.7 mmol) was dissolved in THF (64 mL) at rt. Iodine (1.61 g, 6.25 mmol), CH2I2 (10.6 mL) and CuI (1.27 g, 6.66 mmol) were added. The mixture was stirred for 5 min at room temperature. Isopentyl nitrite (5.33 mL) was added. The reaction mixture was refluxed for 45 min, and was then cooled to room temperature. Saturated aqueous sodium bicarbonate solution was added, and the mixture was extracted with EtOAc three times. The combined organic phase was washed with brine, dried with MgSO4 and concentrated. The residue was purified by column chromatography on silica gel, eluting with 0 to 30% ethyl acetate in hexane to afford the title compound as a solid. 1H NMR (400 MHz, CDCl3) δ 8.09 (s, 1H), 4.95-4.88 (m, 1H), 1.65 (d, 6H). MS m/z 323.0 (M+1).
Quantity
2.68 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Name
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Name
CuI
Quantity
1.27 g
Type
catalyst
Reaction Step Two
Quantity
5.33 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9](N)[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH:12]([CH3:14])[CH3:13].II.C(I)[I:18].N(OCCC(C)C)=O.C(=O)(O)[O-].[Na+]>C1COCC1.[Cu]I>[Cl:1][C:2]1[N:10]=[C:9]([I:18])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH:12]([CH3:14])[CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
2.68 g
Type
reactant
Smiles
ClC1=C2N=CN(C2=NC(=N1)N)C(C)C
Name
Quantity
64 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.61 g
Type
reactant
Smiles
II
Name
Quantity
10.6 mL
Type
reactant
Smiles
C(I)I
Name
CuI
Quantity
1.27 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
5.33 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc three times
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 0 to 30% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C2N=CN(C2=NC(=N1)I)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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